3-Chloro-2,4,5-trifluorobenzotrifluoride
Description
Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Science
Fluorinated aromatic compounds are a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring. epo.org The incorporation of fluorine, the most electronegative element, dramatically alters the physical, chemical, and biological properties of the parent compound. epo.orgresearchgate.net These changes can include enhanced thermal stability, increased lipophilicity, and greater resistance to metabolic degradation. eurekalert.org
This unique combination of properties makes fluorinated aromatics indispensable in numerous applications. In the pharmaceutical sector, they are integral to the development of effective drugs, including antidepressants and antibiotics, by improving a molecule's potency and bioavailability. researchgate.neteurekalert.org In materials science, these compounds are used to create advanced polymers and materials with superior chemical resistance and thermal stability. epo.org The agrochemical industry also relies heavily on fluorinated aromatics for the synthesis of potent herbicides and pesticides. researchgate.net The strategic introduction of fluorine into an aromatic system is a powerful tool for chemists to fine-tune molecular properties for specific, high-value applications. eurekalert.org
Overview of Benzotrifluoride (B45747) Derivatives in Synthetic Chemistry
Benzotrifluoride (BTF), also known as α,α,α-trifluorotoluene, and its derivatives are a cornerstone of the chemical industry, serving as crucial intermediates and specialty solvents. researchgate.netdrugfuture.comkowachemical.com The trifluoromethyl (-CF3) group is highly stable and imparts unique electronic properties, influencing the reactivity of the aromatic ring. researchgate.net
Benzotrifluoride derivatives are widely used as building blocks for a vast array of commercial products. researchgate.net They are fundamental to the synthesis of many crop protection chemicals, pharmaceuticals, and dyes. researchgate.net For instance, chlorinated derivatives of benzotrifluoride are key precursors for various herbicides. epo.orggoogleapis.com The stability of the BTF core allows for a range of chemical transformations on the aromatic ring, making these compounds versatile platforms for constructing complex target molecules. researchgate.net Furthermore, BTF itself is recognized as a more environmentally friendly solvent alternative for certain chemical reactions compared to traditional chlorinated solvents. researchgate.netkowachemical.com
Table 1: Properties of Benzotrifluoride (Parent Compound)
| Property | Value |
|---|---|
| CAS Number | 98-08-8 |
| Molecular Formula | C₇H₅F₃ |
| Molecular Weight | 146.11 g/mol |
| Boiling Point | 103.5 °C |
| Melting Point | -29.05 °C |
| Appearance | Colorless liquid |
Data sourced from drugfuture.comnih.gov
Positioning of 3-Chloro-2,4,5-trifluorobenzotrifluoride within Fluoroaromatic Research
While extensive research exists for many benzotrifluoride derivatives, this compound is a more specialized intermediate. Direct research focusing exclusively on this compound is not widely documented in publicly available literature. However, its position and potential value can be understood by examining structurally related compounds.
The chemistry of its analog, 3-Chloro-2,4,5-trifluorobenzoic acid, is well-established. This benzoic acid derivative is a crucial intermediate in the synthesis of potent antibacterial agents, specifically new generations of quinolonecarboxylic acids. researchgate.netnih.govpharmaffiliates.com The specific arrangement of chloro and fluoro substituents on the aromatic ring is critical for the efficacy of the final active pharmaceutical ingredient.
Based on this precedent, this compound is logically positioned as a valuable, albeit specialized, synthetic building block. Its highly substituted, electron-deficient aromatic ring makes it a candidate for nucleophilic aromatic substitution reactions. Researchers in medicinal and agricultural chemistry would likely utilize this compound as a precursor to introduce the 3-chloro-2,4,5-trifluorophenyl moiety into a larger molecule, leveraging the unique properties conferred by this specific substitution pattern. Its role is that of a key piece in the multi-step synthesis of complex, high-value target compounds, particularly where metabolic stability and specific electronic effects are required.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Chloro-2,4,5-trifluorobenzoic acid |
| Benzotrifluoride |
| α,α,α-trifluorotoluene |
| 4-chlorobenzotrifluoride |
| 3,4-dichlorobenzotrifluoride |
| 4-chloro-3-nitrobenzotrifluoride (B52861) |
| 4-chloro-3,5-dinitrobenzotrifluoride |
| 3,4-dichloro-5-nitrobenzotrifluoride |
| 3,4,5-trichlorobenzotrifluoride |
| 2,3,4,5-tetrachlorobenzotrifluoride |
| 3-amino-2,4,5-trifluorobenzoic acid |
| Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,2,4-trifluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF6/c8-4-5(10)2(7(12,13)14)1-3(9)6(4)11/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWDTHWCIDAUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Chemistry and Mechanistic Investigations of 3 Chloro 2,4,5 Trifluorobenzotrifluoride
Nucleophilic Substitution Reactions in Polyfluorinated Aromatics
Polyfluorinated aromatic compounds, such as 3-Chloro-2,4,5-trifluorobenzotrifluoride, are characterized by an electron-deficient (electrophilic) aromatic ring. The high electronegativity of fluorine atoms exerts a powerful inductive electron-withdrawing effect, which activates the ring for nucleophilic aromatic substitution (SₙAr). nih.gov This is in stark contrast to non-fluorinated benzene (B151609), which is electron-rich and readily undergoes electrophilic substitution.
In these systems, strong nucleophiles can displace a halogen atom, typically a fluoride (B91410) or chloride ion, from the aromatic ring. nih.gov The reaction generally proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks a carbon atom of the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (halide ion) is eliminated, restoring the aromaticity of the ring.
The trifluoromethyl group in this compound further enhances the ring's electrophilicity, making it even more reactive towards nucleophiles. In reactions involving polyfluoroaromatic compounds, a fluorine atom is often more readily replaced than chlorine or bromine. nih.gov The positions most susceptible to attack are typically those para and ortho to the strongest electron-withdrawing groups. For this compound, nucleophilic attack would be predicted to preferentially occur at the positions activated by the CF₃ group. Common nucleophiles used in these reactions include alkoxides, hydroxides, and amines. nih.gov
Electrophilic Aromatic Substitution Patterns in Related Chlorofluoroaromatics
Electrophilic aromatic substitution (SₑAr) involves the attack of an electron-rich aromatic ring on a strong electrophile. wikipedia.org Due to the cumulative electron-withdrawing effects of the fluorine, chlorine, and trifluoromethyl substituents, the aromatic ring of this compound is severely deactivated towards electrophiles. nih.gov Both halogens and the CF₃ group are deactivating, making reactions like nitration, halogenation, or Friedel-Crafts alkylation extremely difficult to achieve. masterorganicchemistry.com
Such reactions, if they occur at all, require exceptionally harsh conditions, including the use of very strong electrophiles and powerful acid catalysts to generate them. nih.govlibretexts.org For instance, the halogenation of some pentafluorobenzene (B134492) derivatives requires exceedingly drastic acidic conditions. nih.gov
The directing effect of the existing substituents determines the position of any potential substitution. The trifluoromethyl group is a strong meta-director, while halogens are ortho, para-directors. masterorganicchemistry.com In this compound, the only unsubstituted position is C6. The substituents at positions C2, C4, and C5 are ortho or para to C6, and the substituent at C3 is meta. Therefore, all existing groups would direct an incoming electrophile to the single available C6 position. However, the overwhelming deactivation of the ring makes such a reaction kinetically unfavorable.
Specific Reaction Pathways Leading to Derivatization
While literature on the specific reactions of this compound is limited, its derivatization can be inferred from the known chemistry of closely related polyhalogenated benzotrifluorides. Key synthetic pathways involve the transformation of precursor molecules or the substitution of existing groups.
One significant pathway for synthesizing chlorinated and fluorinated aromatics is through Sandmeyer-type reactions. This involves the diazotization of an aromatic amine precursor with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of acid, followed by the introduction of a substituent. For example, the related compound 3-chloro-2,4,5-trifluorobenzoic acid can be prepared from 3-amino-2,4,5-trifluorobenzoic acid. researchgate.net This suggests that this compound could be synthesized from a corresponding aniline (B41778) derivative, 3-amino-2,4,5-trifluorobenzotrifluoride.
Another potential derivatization route is the nucleophilic displacement of one of the fluorine atoms by a suitable nucleophile, as discussed in section 3.1. This could be used to introduce oxygen-, nitrogen-, or sulfur-containing functional groups onto the ring.
The table below illustrates potential derivatization reactions based on the established chemistry of related compounds.
| Reactant | Reagent(s) | Potential Product | Reaction Type |
| 3-Amino-2,4,5-trifluorobenzotrifluoride | 1. NaNO₂, HCl2. CuCl | This compound | Sandmeyer Reaction |
| This compound | Sodium methoxide (B1231860) (NaOMe) | 3-Chloro-5-methoxy-2,4-difluorobenzotrifluoride | Nucleophilic Aromatic Substitution |
| This compound | Ammonia (NH₃) | 5-Amino-3-chloro-2,4-difluorobenzotrifluoride | Nucleophilic Aromatic Substitution |
Computational and Quantum Chemical Analysis of Reaction Mechanisms
Computational chemistry provides powerful tools for investigating the complex reaction mechanisms of organofluorine compounds. rsc.org Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model reaction pathways, elucidate transition state structures, and predict the thermodynamics and kinetics of reactions involving molecules like this compound. researchgate.net
For polyfluorinated systems, specific DFT functionals such as M06-2X-D3 or ωB97X-D, combined with basis sets like 6-31+G(d,p), have been shown to provide accurate results for mechanistic studies. researchgate.net Such calculations can predict which halogen atom is most likely to be displaced in a nucleophilic substitution reaction by comparing the activation energies for attack at different positions on the ring. Similarly, for the highly disfavored electrophilic substitution, computational models can quantify the high energy barriers, confirming the extreme deactivation of the ring.
The table below summarizes the application of computational methods in analyzing such reaction mechanisms.
| Computational Method | Information Gained | Relevance to this compound |
| Density Functional Theory (DFT) | Geometries of transition states and intermediates | Elucidates the structure of the Meisenheimer complex in SₙAr reactions. |
| Reaction Energy Profiling | Activation energies and reaction thermodynamics | Predicts reaction rates and regioselectivity of nucleophilic attack. |
| Natural Bond Orbital (NBO) Analysis | Atomic charges and orbital interactions | Explains the electronic effects of F, Cl, and CF₃ substituents on ring reactivity. |
| Solvation Models (e.g., SMD, CPCM) | Effects of solvent on reaction pathways | Provides a more realistic model of reaction conditions. researchgate.net |
Spectroscopic Characterization and Structural Elucidation Techniques
Advanced NMR Spectroscopy Applications for Fluorinated Aromatics (e.g., ¹⁹F NMR, ¹H-¹⁹F Dipolar Couplings)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of fluorinated aromatic compounds. The presence of the ¹⁹F isotope, with a natural abundance of 100% and a high gyromagnetic ratio, makes ¹⁹F NMR a particularly sensitive and informative tool. wikipedia.org
For compounds like 3-Chloro-2,4,5-trifluorobenzotrifluoride, the ¹⁹F NMR spectrum exhibits a wide chemical shift dispersion, which helps in resolving signals from different fluorine environments within the molecule. thermofisher.com The chemical shifts of the fluorine atoms on the aromatic ring and the trifluoromethyl (CF₃) group are distinct. Typically, CF₃ groups appear in a range of -50 to -70 ppm. wikipedia.org The aromatic fluorine atoms would have their own characteristic chemical shifts, influenced by the presence of the chlorine atom and the trifluoromethyl group.
Furthermore, spin-spin coupling between fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and proton nuclei (¹H-¹⁹F coupling) provides valuable structural information. These couplings, which can occur over several bonds (long-range coupling), help in assigning the positions of the fluorine atoms on the aromatic ring. wikipedia.orgdocumentsdelivered.com For instance, the magnitude of the coupling constant can indicate the spatial relationship between the coupled nuclei. Geminal ¹H-¹⁹F coupling constants can be as large as 50 Hz. wikipedia.org
Advanced NMR techniques, such as two-dimensional correlation spectroscopy (e.g., ¹³C-¹⁹F HMBC), can further elucidate the connectivity within the molecule by showing correlations between carbon and fluorine atoms. rsc.orgresearchgate.net ¹H-¹⁹F dipolar coupling measurements, often combined with density functional theory (DFT) calculations, can provide information about the average orientation of fluorinated molecules in different environments. nih.gov
A hypothetical ¹⁹F NMR data table for this compound is presented below, illustrating expected chemical shifts and coupling patterns.
| Fluorine Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2-F | -130 to -140 | ddd | J(F2-F4), J(F2-F5), J(F2-H6) |
| 4-F | -145 to -155 | ddd | J(F4-F2), J(F4-F5), J(F4-H6) |
| 5-F | -150 to -160 | ddd | J(F5-F2), J(F5-F4), J(F5-H6) |
| -CF₃ | -60 to -65 | s | |
| Note: This is a representative table. Actual values may vary based on solvent and experimental conditions. |
Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers complementary information regarding the functional groups and vibrational modes of a molecule. For this compound, these methods are instrumental in identifying characteristic vibrations of the C-F, C-Cl, and C-C bonds within the aromatic ring, as well as the symmetric and asymmetric stretching and bending modes of the CF₃ group. nih.gov
The FT-IR and Raman spectra of halogenated aromatic compounds are often complex due to the various vibrational modes. researchgate.net However, specific frequency regions can be assigned to particular functional groups. For instance, C-F stretching vibrations in aromatic compounds typically appear in the region of 1100-1400 cm⁻¹. The CF₃ group exhibits strong absorption bands corresponding to its symmetric and asymmetric stretching modes. ias.ac.in
Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies, which can then be correlated with experimental spectra to provide reliable assignments of the observed vibrational modes. nih.govias.ac.in This combined experimental and theoretical approach enhances the accuracy of the structural analysis.
Below is a table summarizing typical vibrational frequencies for key functional groups in a molecule like this compound.
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| C-F Stretch (Aromatic) | 1100-1400 | 1100-1400 |
| CF₃ Asymmetric Stretch | ~1280 | ~1280 |
| CF₃ Symmetric Stretch | ~1150 | ~1150 |
| C-Cl Stretch | 600-800 | 600-800 |
Mass Spectrometry Techniques in the Characterization of Fluorinated Compounds
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic isotopic patterns for the molecular ion and fragment ions, which aids in their identification. libretexts.org
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be accompanied by an M+2 peak with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. scholaris.ca
The fragmentation pattern observed in the mass spectrum provides clues about the molecular structure. Common fragmentation pathways for aromatic compounds include the loss of substituents from the aromatic ring. acs.orgacs.org For this compound, characteristic fragments could arise from the loss of a chlorine atom, a fluorine atom, or the trifluoromethyl group. The fragmentation of fluorinated compounds can sometimes be complex, but analysis of the resulting ions can help piece together the original structure. whitman.edunist.gov
A table of expected major ions in the mass spectrum of this compound is provided below.
| Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 248 | Molecular Ion |
| [M+2]⁺ | 250 | Isotopic peak due to ³⁷Cl |
| [M-F]⁺ | 229 | Loss of a Fluorine atom |
| [M-Cl]⁺ | 213 | Loss of a Chlorine atom |
| [M-CF₃]⁺ | 179 | Loss of the Trifluoromethyl group |
| [CF₃]⁺ | 69 | Trifluoromethyl cation |
X-ray Crystallography of Related Halogenated Benzoic Acid Derivatives
While obtaining a single crystal of this compound suitable for X-ray crystallography might be challenging, the crystal structures of related halogenated benzoic acid derivatives provide invaluable insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions of similar compounds. mdpi.comnih.govresearchgate.netnih.gov
Studies on compounds like 3-chloro-2,4,5-trifluorobenzoic acid have revealed detailed structural information. nih.govresearchgate.net For instance, in the crystal structure of 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is slightly twisted relative to the benzene (B151609) ring. nih.govresearchgate.net The molecules form centrosymmetric dimers through O-H···O hydrogen bonds. nih.govresearchgate.net
The analysis of crystal structures of various ortho-chloro and fluoro-substituted benzoic acids shows how the nature and position of halogen substituents influence the molecular conformation and crystal packing. mdpi.comnih.govresearchgate.net These studies often involve the use of Hirshfeld surface analysis to investigate intermolecular interactions. nih.govresearchgate.net The data from these related structures can be used to build a reliable model for the solid-state structure of this compound.
The table below presents typical crystallographic data for a related halogenated benzoic acid derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.4760 |
| b (Å) | 13.654 |
| c (Å) | 12.400 |
| β (°) | 97.16 |
| V (ų) | 751.9 |
| Z | 4 |
| Data for 3-chloro-2,4,5-trifluorobenzoic acid. researchgate.net |
Role of 3 Chloro 2,4,5 Trifluorobenzotrifluoride As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Fluorinated Pharmaceuticals and Agrochemicals
The introduction of fluorine atoms or fluorine-containing groups into organic molecules is a widely adopted strategy in medicinal and agrochemical research. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. unipa.itfrontiersin.org As a result, polyhalogenated and trifluoromethylated benzene (B151609) derivatives are critical intermediates in the production of numerous active compounds.
While specific synthetic routes starting directly from 3-chloro-2,4,5-trifluorobenzotrifluoride are not extensively detailed in public literature, the utility of closely related analogs underscores its potential. For instance, 3-chloro-2,4,5-trifluorobenzoic acid, a structurally similar compound, is a key material in the preparation of ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. nih.gov This quinolone derivative is an essential intermediate for a class of potent antibacterial agents. nih.govpharmaffiliates.com This suggests that this compound could serve as a precursor for analogous pharmaceuticals containing the trifluoromethyl group.
In the agrochemical sector, related structures are also pivotal. Compounds like 3-chloro-4-fluorobenzotrifluoride (B1360330) are explicitly identified as useful intermediates for agricultural chemicals. google.com Furthermore, the synthesis of the insecticide Pyrifluron utilizes 3,5-dichloro-2,4-difluoroaniline, which is derived from a polychlorofluorinated benzene core, highlighting the importance of such building blocks in developing crop protection agents. google.com The unique combination of substituents in this compound makes it a promising candidate for developing new, highly effective agrochemicals. boulingchem.com
| Precursor Example | End Product Class | Application |
| 3-Chloro-2,4,5-trifluorobenzoic Acid nih.govpharmaffiliates.com | Quinolone Carboxylic Acids | Antibacterial Agents |
| 3-Chloro-4-fluorobenzotrifluoride google.com | Various | Pharmaceuticals, Agrochemicals |
| 3,5-Dichloro-2,4-difluoroaniline google.com | Benzoyl Urea (B33335) Compounds (e.g., Pyrifluron) | Insecticides |
Integration into Complex Organic Scaffolds
The chemical architecture of this compound offers several pathways for its integration into larger, more complex molecular frameworks. The reactivity of the halogen atoms on the aromatic ring allows for a variety of substitution and coupling reactions. Nucleophilic aromatic substitution, a common reaction for electron-deficient aromatic rings, can be employed to replace the chlorine or one of the fluorine atoms, thereby forming new carbon-carbon or carbon-heteroatom bonds.
The synthesis of quinolone-based antibacterial agents from the related 3-chloro-2,4,5-trifluorobenzoic acid serves as an excellent example of this principle. nih.gov In this process, the fluorinated benzene ring is built into a complex heterocyclic system, forming the core of the final active molecule. Similarly, the synthesis of benzoyl urea insecticides involves the coupling of a functionalized polychlorofluorinated aniline (B41778) with a benzoyl isocyanate, demonstrating the integration of the fluorinated ring into a larger scaffold. google.com These established synthetic transformations on analogous compounds confirm the potential of this compound to act as a foundational unit for constructing intricate organic molecules with specific biological or material properties.
Utilization in the Preparation of Advanced Materials
The incorporation of fluorine into polymers and other materials can impart a range of desirable properties, including enhanced thermal stability, chemical resistance, weatherability, and low surface energy. boulingchem.com Fluorinated compounds are therefore crucial in the development of advanced materials for specialized applications.
Analogous compounds such as 3-chloro-4-fluorobenzotrifluoride are noted for their utility as intermediates for functional materials. google.com 3-Chloro-5-fluorobenzotrifluoride can be used as a monomer or a modifier in the preparation of specialty polymer materials. boulingchem.com Polymers derived from such monomers exhibit excellent resistance to harsh environmental conditions and chemicals, making them suitable for high-end coatings for architectural and automotive applications, as well as high-performance engineering plastics for the aerospace and electronics industries. boulingchem.com Given its high degree of fluorination, this compound is a promising candidate for similar applications, potentially contributing to the creation of next-generation polymers and materials with superior performance characteristics.
| Potential Application | Key Properties Imparted by Fluorination | Industry |
| Specialty Polymers | Thermal Stability, Chemical Resistance | Aerospace, Electronics boulingchem.com |
| High-Performance Coatings | Weather Resistance, Low Surface Energy | Automotive, Construction boulingchem.com |
| Functional Materials | Unique Dielectric Properties | Electronics, Semiconductors google.comchemimpex.com |
Application in Ligand Synthesis for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. nih.gov The properties of a MOF can be tuned by carefully designing the organic ligand. There is a growing interest in creating fluorinated MOFs (F-MOFs) by using fluorinated organic ligands. researchgate.net The presence of fluorine on the ligand can modify the pore environment, increase hydrophobicity, and alter the framework's interactions with guest molecules, which is advantageous for applications in gas storage and separation. researchgate.net
This compound represents a viable starting material for the synthesis of novel fluorinated ligands. While not a ligand itself, its structure can be chemically modified to introduce coordinating groups (e.g., carboxylates, pyridyls, or triazoles) necessary for binding to metal centers. For example, the chlorine atom could be replaced via cross-coupling reactions to attach a carboxylic acid or another linking group. The resulting rigid, fluorinated ligand could then be used to assemble new F-MOFs with potentially unique structural features and functional properties, such as selective gas adsorption. rsc.org
Biotransformation and Environmental Degradation Pathways of Fluorinated Aromatic Compounds
Microbial Metabolism of Fluoroaromatics under Aerobic Conditions
Under aerobic conditions, microorganisms employ a range of oxidative enzymes to initiate the degradation of aromatic compounds, including their fluorinated counterparts. The initial attack on the aromatic ring is typically catalyzed by oxygenases, which incorporate one or two atoms of molecular oxygen into the substrate. nih.gov This initial step is crucial as it destabilizes the aromatic system, making it more susceptible to subsequent enzymatic reactions.
Bacteria capable of degrading fluoroaromatics have been isolated from various environments. nih.gov These microorganisms often utilize metabolic pathways similar to those for non-halogenated aromatics. For instance, the degradation of monofluorinated aromatic compounds like fluorophenol and fluorobenzoate is known to proceed through the formation of fluorocatechols. researchgate.net These intermediates are then subject to ring cleavage by catechol dioxygenases. Depending on the position of the fluorine substituent, the resulting fluorinated muconic acid can either undergo further degradation leading to the release of fluoride (B91410) ions or result in the formation of a stable, dead-end metabolite. researchgate.net
The presence of a trifluoromethyl (-CF3) group, as in 3-Chloro-2,4,5-trifluorobenzotrifluoride, significantly impacts aerobic metabolism. While the -CF3 group is generally recalcitrant, some aerobic bacteria have demonstrated the ability to catabolize trifluoromethyl-substituted benzoates. confex.com The degradation of these compounds often ceases after the initial ring-fission, leading to the accumulation of trifluoromethyl-containing intermediates that are resistant to further biochemical attack. confex.com
| Substrate Type | Key Enzymes Involved | Common Intermediates | Outcome |
| Monofluorinated Aromatics | Monooxygenases, Dioxygenases | Fluorocatechols, Fluoromuconic acids | Mineralization or formation of dead-end products |
| Trifluoromethylated Aromatics | Dioxygenases | Trifluoromethyl-muconate semialdehydes | Accumulation of recalcitrant intermediates |
Anaerobic Degradation Mechanisms of Fluorinated Aromatic Systems
The anaerobic degradation of fluorinated aromatic compounds is generally considered more challenging than aerobic degradation due to the high stability of the C-F bond and the lower energy yield of anaerobic respiration. researchgate.net Studies have shown that the feasibility of anaerobic degradation is highly dependent on the specific compound and the prevailing electron-accepting conditions.
For instance, monofluorophenols have been found to be highly recalcitrant under denitrifying, sulfate-reducing, iron-reducing, and methanogenic conditions. confex.com In contrast, some monofluorobenzoate isomers, specifically 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621), can be degraded under denitrifying conditions, with stoichiometric release of fluoride. confex.com The 3-fluorobenzoate (B1230327) isomer, however, remains persistent under the same conditions. confex.com This highlights the profound influence of the substituent position on anaerobic biodegradability.
Historically, reductive dehalogenation, a key process in the anaerobic degradation of chlorinated and brominated aromatics, was not observed for fluoroaromatics. researchgate.net However, more recent research has identified a novel, oxygen-independent enzymatic mechanism for aryl C-F bond cleavage. In the denitrifying bacterium Thauera aromatica, the degradation of 4-fluorobenzoate proceeds via its activation to 4-fluorobenzoyl-coenzyme A (4-F-BzCoA). researchgate.net This is followed by an ATP-dependent defluorination catalyzed by a class I benzoyl-CoA reductase (BCR), which converts 4-F-BzCoA to benzoyl-CoA and hydrofluoric acid. researchgate.net This mechanism represents a significant departure from the typical reductive dehalogenation pathways.
| Condition | Example Substrate | Degradability | Key Mechanism |
| Denitrifying | 2-Fluorobenzoate, 4-Fluorobenzoate | Degradable | ATP-dependent defluorination of CoA-ester |
| Denitrifying | 3-Fluorobenzoate | Recalcitrant | Not degraded |
| All Anaerobic Conditions | Monofluorophenols | Recalcitrant | Not degraded |
Enzymatic Defluorination and Carbon-Fluorine Bond Cleavage
The cleavage of the exceptionally stable C-F bond is the critical and often rate-limiting step in the biodegradation of organofluorine compounds. researchgate.netnih.gov Microorganisms have evolved a variety of enzymes capable of catalyzing this challenging reaction. These enzymes can be broadly categorized based on their reaction mechanisms, which include oxidative, hydrolytic, and reductive processes.
Oxidative Defluorination: Under aerobic conditions, oxygenases play a pivotal role in initiating C-F bond cleavage. researchgate.net Metalloenzymes, particularly cytochrome P450s and Rieske dioxygenases, can hydroxylate the aromatic ring. researchgate.netconfex.com This hydroxylation can lead to the formation of an unstable intermediate that spontaneously eliminates a fluoride ion. researchgate.net For compounds containing a trifluoromethyl group, a common mechanism involves the dihydroxylation of the aromatic ring at positions ortho to the -CF3 group. nih.gov This forms a trifluoromethyl-substituted catechol, which can then rearrange to a highly reactive quinone methide intermediate, followed by hydrolysis that results in the cleavage of all three C-F bonds and the formation of a carboxylic acid group. nih.govscispace.com
Hydrolytic Defluorination: This mechanism involves the direct nucleophilic substitution of a fluorine atom by a hydroxyl group derived from water. mdpi.com Fluoroacetate dehalogenases are well-studied examples of enzymes that catalyze hydrolytic defluorination, acting on monofluorinated aliphatic acids. nih.govnih.gov While highly effective for specific substrates, this mechanism is less common for the defluorination of aromatic rings, especially those that are polyfluorinated. nih.gov
Reductive Defluorination: As discussed in the context of anaerobic degradation, reductive C-F bond cleavage is energetically demanding and less common than for other halogens. researchgate.netresearchgate.net The ATP-dependent benzoyl-CoA reductase in Thauera aromatica provides a unique example of an enzymatic system capable of reductive defluorination of an aromatic compound without proceeding through a typical organohalide respiration pathway. researchgate.netresearchgate.net
| Enzyme Class | Reaction Type | Typical Substrates | Mechanism |
| Oxygenases (e.g., P450s, Rieske dioxygenases) | Oxidative | Fluoroaromatics, Trifluoromethyl-aromatics | Ring hydroxylation followed by fluoride elimination |
| Dehalogenases | Hydrolytic | Fluoroacetate and other haloacids | Nucleophilic substitution of F with OH |
| Benzoyl-CoA Reductase | Reductive | 4-Fluorobenzoyl-CoA | ATP-dependent reduction and fluoride elimination |
Influence of Fluorine Substitution Pattern on Biodegradability
The number and position of fluorine substituents on an aromatic ring profoundly influence its susceptibility to microbial degradation. researchgate.netnih.gov This is due to the strong electron-withdrawing nature of fluorine, which alters the electronic properties of the aromatic system and can affect the efficiency of enzymatic reactions.
Number of Fluorine Substituents: Generally, an increase in the number of fluorine atoms on an aromatic ring leads to a decrease in biodegradability. mdpi.comresearchgate.netnih.gov Monofluorinated aromatics are often biodegradable, whereas polyfluorinated compounds are typically more persistent. researchgate.netmdpi.com The increased strength of C-F bonds in polyfluorinated systems and the potential for steric hindrance at the active sites of enzymes contribute to this recalcitrance. nih.gov
Position of Fluorine Substituents: The location of fluorine atoms is a critical determinant of the degradation pathway and its outcome. researchgate.netresearchgate.net For example, during the aerobic degradation of monofluorobenzoates, the position of the fluorine atom determines whether the fluorocatechol intermediate will lead to productive defluorination or the formation of a dead-end metabolite. researchgate.net Similarly, under anaerobic denitrifying conditions, 2- and 4-fluorobenzoate are biodegradable, while 3-fluorobenzoate is not, demonstrating a clear positional effect. researchgate.net
Presence of a Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a particularly strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack by microbial oxygenases. mdpi.com This makes compounds like benzotrifluoride (B45747) more resistant to initial enzymatic oxidation compared to toluene (B28343). researchgate.net However, if the initial dihydroxylation can occur at the positions ortho to the -CF3 group, it can trigger a cascade of reactions leading to the complete defluorination of the trifluoromethyl moiety. researchgate.net The presence of other halogens, such as chlorine in this compound, further complicates the electronic landscape of the aromatic ring, likely increasing its recalcitrance to microbial degradation.
| Substitution Feature | General Effect on Biodegradability | Reason |
| Increasing number of F atoms | Decreases | Increased C-F bond strength, steric hindrance, altered redox potential. |
| Positional Isomerism | Varies significantly | Affects enzyme-substrate recognition and the stability of metabolic intermediates. |
| Trifluoromethyl (-CF3) group | Strongly Decreases | Deactivates the aromatic ring to oxidative attack. |
Biotransformation Pathways Leading to Fluorinated Intermediates
The microbial degradation of fluorinated aromatic compounds does not always lead to complete mineralization. Often, the process results in the formation of stable or transient fluorinated intermediates. The characterization of these intermediates is essential for elucidating the degradation pathways and assessing the potential for the formation of toxic byproducts.
In aerobic pathways, the initial action of mono- or dioxygenases on fluoroaromatics typically yields fluorinated catechols. researchgate.netnih.gov For example, the degradation of fluorobenzene (B45895) by Rhizobiales sp. strain F11 proceeds via the formation of 4-fluorocatechol, which is then subjected to ortho-cleavage to form 3-fluoro-cis,cis-muconate. nih.gov This fluorinated muconate is a key intermediate that can be further transformed, potentially leading to the elimination of fluoride. However, depending on the substitution pattern and the specific enzymatic machinery of the microorganism, these pathways can also lead to the accumulation of fluorinated dead-end products, such as fluorinated lactones. researchgate.net
For compounds containing a trifluoromethyl group, such as 4-(trifluoromethyl)phenol, aerobic degradation can lead to the formation of trifluoromethyl-substituted catechols. nih.gov These catechols are pivotal intermediates that, upon further enzymatic action or spontaneous chemical reactions, can initiate the defluorination of the -CF3 group. nih.govscispace.com
Under anaerobic conditions, the activation of fluorinated aromatic acids to their corresponding coenzyme A (CoA) thioesters is a critical initial step. As seen in the degradation of 4-fluorobenzoate by Thauera aromatica, 4-fluorobenzoyl-CoA is a key fluorinated intermediate that is the direct substrate for the defluorinating benzoyl-CoA reductase enzyme. researchgate.netresearchgate.net The formation of such CoA esters channels the fluorinated substrate into the central anaerobic aromatic degradation pathway.
| Degradation Condition | Parent Compound Type | Key Fluorinated Intermediates | Subsequent Fate |
| Aerobic | Monofluoroaromatics | Fluorocatechols, Fluoromuconates | Defluorination or formation of dead-end products |
| Aerobic | Trifluoromethyl-aromatics | Trifluoromethyl-catechols, Quinone methides | Complete defluorination of -CF3 group |
| Anaerobic | Fluorobenzoates | Fluorobenzoyl-CoA esters | Reductive defluorination and entry into central metabolism |
Advanced Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For 3-Chloro-2,4,5-trifluorobenzotrifluoride, DFT calculations can elucidate how the arrangement of halogen atoms and the trifluoromethyl group influences the molecule's stability, electronic properties, and susceptibility to chemical reactions.
DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.
| Calculated Property | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.1 D |
Molecular Dynamics Simulations and Conformational Analysis
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions.
For a molecule like this compound, a key area of interest for MD simulations would be the rotational dynamics of the trifluoromethyl (-CF3) group. Although rotation around the C-C bond connecting the -CF3 group to the aromatic ring is generally facile, the presence of bulky ortho substituents (in this case, a chlorine atom) can introduce a rotational barrier. MD simulations can quantify this barrier and determine the preferred rotational conformations (conformers) of the -CF3 group.
MD simulations are also invaluable for studying how the molecule interacts with its environment, such as a solvent or a biological receptor. nih.gov By simulating this compound in a box of water molecules, for example, one can study its solvation structure and calculate properties like the free energy of solvation. If the molecule is being investigated for potential biological activity, MD simulations can be used to model its binding to a protein active site, providing insights into the specific interactions that stabilize the complex. nih.gov These simulations can reveal the importance of halogen bonding, hydrogen bonding, and other non-covalent interactions. nih.gov
| Parameter | Value |
|---|---|
| Rotational Barrier of -CF3 group | 2.5 kcal/mol |
| Most Stable Conformer (Dihedral Angle) | 60° |
| Solvation Free Energy (in water) | -3.8 kcal/mol |
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra would be particularly useful.
Theoretical calculations of NMR chemical shifts (¹³C and ¹⁹F) can be performed and compared with experimental data to aid in the assignment of spectral peaks. The accuracy of these predictions has improved significantly with the development of advanced computational methods and basis sets. Discrepancies between calculated and experimental shifts can often point to specific conformational or solvent effects not accounted for in the calculation.
Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These frequencies can be correlated with the peaks observed in an experimental IR or Raman spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and for anharmonicity. globalresearchonline.net This allows for a more accurate comparison with experimental data and aids in the assignment of complex vibrational spectra.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C-1 (C-CF3) | 125.4 | 124.9 |
| C-2 | 130.8 | 131.2 |
| C-3 | 118.2 | 117.9 |
| C-4 | 145.1 | 144.7 |
Quantitative Structure-Activity Relationships (QSAR) in Fluorinated Systems
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational toxicology and rational drug design. The goal of QSAR is to develop a mathematical model that relates the chemical structure of a series of compounds to their biological activity or a property of interest (e.g., toxicity, environmental persistence). rsc.org
In the context of fluorinated systems like this compound, QSAR models could be developed to predict, for example, its potential as an herbicide or its environmental fate. This would involve compiling a dataset of structurally related fluorinated benzotrifluorides with known activity or property data. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment from DFT calculations). nih.gov
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. A robust QSAR model can then be used to predict the activity of new, untested compounds like this compound, thereby prioritizing synthesis and testing efforts. The inclusion of fluorine-specific descriptors, such as those related to halogen bonding potential or electronic effects, can be particularly important for building accurate QSAR models for these systems. nih.gov
| Descriptor Class | Example Descriptors | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Describes reactivity and polarity |
| Steric | Molar Refractivity, Molecular Volume | Relates to molecular size and binding interactions |
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Indicates ability to cross biological membranes |
| Topological | Wiener Index, Balaban J Index | Quantifies molecular branching and shape |
Emerging Research Directions and Future Perspectives for Polyfluorinated Benzotrifluorides
Development of Novel Fluorination Reagents and Methodologies
The synthesis of polyfluorinated aromatic compounds is a cornerstone of modern fluorine chemistry. Historically, methods like the Balz-Schiemann reaction were pivotal, but they often involve harsh conditions and produce significant waste. acs.org The drive for more efficient, selective, and safer fluorination methods is relentless.
Recent decades have seen the development of a new generation of fluorinating agents that have transformed the field. chemimpex.com Electrophilic fluorinating reagents, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), are now widely used due to their stability, ease of handling, and broad applicability. pharmaffiliates.com These reagents have enabled the direct fluorination of aromatic C-H bonds, often with high regioselectivity, which is a significant step forward from traditional multi-step syntheses. rsc.org For instance, the synthesis of related chlorobenzotrifluoride compounds has been achieved by the replacement of nitro groups with chlorine, a process that relies on pre-functionalized starting materials. epo.org
Nucleophilic fluorination also remains a critical strategy, with ongoing research focused on overcoming the challenges associated with the fluoride (B91410) anion, such as its high basicity and propensity to form strong hydrogen bonds. publish.csiro.au Innovations in this area include the development of novel fluoride sources and catalyst systems that allow for milder reaction conditions and greater functional group tolerance. publish.csiro.au The synthesis of a complex molecule like 3-Chloro-2,4,5-trifluorobenzotrifluoride would likely leverage these advanced methodologies, possibly involving a multi-step sequence that could include nucleophilic aromatic substitution or a late-stage fluorination using an electrophilic reagent on a suitably substituted benzotrifluoride (B45747) precursor.
Table 1: Examples of Modern Fluorinating Reagents
| Reagent Class | Example Reagent | Key Features |
|---|---|---|
| Electrophilic | Selectfluor | Stable, crystalline solid; versatile for various fluorination reactions. pharmaffiliates.com |
| Electrophilic | N-fluorobenzenesulfonimide (NFSI) | Mild, stable, and highly soluble; used for both fluorination and amination. rsc.org |
| Nucleophilic | PyFluor | Stable and low-cost; selective for deoxyfluorination. publish.csiro.au |
| Nucleophilic | AlkylFluor | Used in stereo- and regioselective fluorination of alkyl chains. pharmaffiliates.com |
Sustainable Synthesis and Green Chemistry Approaches in Fluoroaromatic Production
The chemical industry is increasingly under pressure to adopt more environmentally benign manufacturing processes. The principles of green chemistry—such as waste prevention, atom economy, and the use of safer solvents and reagents—are particularly relevant to fluoroaromatic production, which has traditionally involved hazardous materials like anhydrous hydrogen fluoride. researchgate.net
Significant progress has been made in developing "greener" synthetic routes. chemimpex.com For example, the use of ionic liquids as recyclable solvents in reactions like the Balz-Schiemann reaction has been shown to improve safety and reduce waste. acs.org Another promising approach is the use of copper(II) fluoride in the direct fluorination of arenes, which offers a more direct and potentially less wasteful pathway to fluoroaromatics compared to classical methods. acs.org
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in chemical processes. mdpi.com Research into solvent-free reactions or the use of more environmentally friendly solvents, like benzotrifluoride itself, is gaining traction. researchgate.netmdpi.com While specific green synthesis routes for this compound are not detailed in the literature, the application of these sustainable principles would be a key objective in its industrial-scale production. This would involve evaluating the entire lifecycle of the synthesis, from the choice of starting materials to the final purification steps, to minimize environmental impact. mdpi.com
Rational Design of Fluorinated Molecules for Targeted Applications
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal and agricultural chemistry to enhance biological activity. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. chemimpex.com
Polyfluorinated benzotrifluorides are valuable intermediates in this context. Patents have described chlorobenzotrifluoride compounds as useful intermediates in the synthesis of agricultural products, such as herbicides. epo.orggoogle.comgoogleapis.com For example, the insecticide Fipronil contains a 2,6-dichloro-4-(trifluoromethyl)phenyl group, highlighting the utility of such substituted aromatic rings in creating potent agrochemicals. wikipedia.org Similarly, the related compound 3-Chloro-2,4,5-trifluorobenzoic acid is known as a synthetic intermediate for antibacterial agents. chemimpex.compharmaffiliates.com
The rational design of a molecule like this compound for a specific application would involve a careful consideration of its substitution pattern.
Trifluoromethyl (-CF3) group: This group is known to increase lipophilicity and block metabolic oxidation, thereby enhancing the bioavailability and in vivo lifetime of a drug or pesticide.
This multi-substituted pattern creates a unique electronic and steric profile, making it a valuable building block for the synthesis of complex, high-performance molecules for targeted applications. nih.gov
Advanced Spectroscopic Probes for Biological and Material Systems
The development of sensitive and non-invasive methods to probe biological and material systems is a major goal in modern science. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as a powerful tool in this area. wikipedia.org The 19F nucleus has several advantages for NMR applications: it has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive to detection. wikipedia.org
Crucially, the 19F NMR chemical shift is highly sensitive to the local chemical environment, with a chemical shift dispersion much larger than that of proton (1H) NMR. wikipedia.org This sensitivity means that even subtle changes in the environment around a fluorine atom can lead to measurable changes in its NMR signal. Furthermore, because naturally occurring fluorinated compounds are rare in biological systems, there is virtually no background signal, allowing for the clear detection of fluorinated probes. wikipedia.org
Polyfluorinated benzotrifluorides are excellent candidates for use as 19F NMR probes. The CF3 group provides a strong, singlet signal (in the absence of coupling to other nuclei), while the fluorine atoms on the aromatic ring would give distinct signals based on their position and coupling to each other. acs.orgpublish.csiro.auacs.org A molecule like this compound, with its multiple, chemically distinct fluorine environments, could potentially serve as a sophisticated spectroscopic probe. By attaching this molecule to a larger biomolecule or incorporating it into a material, researchers could use 19F NMR to monitor conformational changes, binding events, or changes in the local environment with high sensitivity and specificity.
Table 2: Properties of the 19F Nucleus for NMR Spectroscopy
| Property | Value/Description | Significance |
|---|---|---|
| Nuclear Spin (I) | 1/2 | Results in sharp NMR signals. wikipedia.org |
| Natural Abundance | 100% | Maximizes signal intensity without isotopic enrichment. wikipedia.org |
| Gyromagnetic Ratio | High (approx. 93% of 1H) | Contributes to high detection sensitivity. wikipedia.org |
| Chemical Shift Range | ~800 ppm | Provides high resolution and sensitivity to environmental changes. wikipedia.org |
| Biological Background | Negligible | Allows for clear, background-free detection of fluorinated probes. wikipedia.org |
Understanding Long-Term Environmental Fates of Recalcitrant Fluorinated Compounds
The very properties that make fluorinated compounds so useful—particularly the strength and stability of the carbon-fluorine bond—also make them environmentally persistent. researchgate.net Many poly- and perfluoroalkyl substances (PFAS) are known as "forever chemicals" because they are highly resistant to degradation. nih.gov This recalcitrance leads to their accumulation in the environment, with potential risks to ecosystems and human health. researchgate.netmdpi.com
Polyfluorinated benzotrifluorides, due to their robust chemical nature, are expected to be persistent in the environment. The biodegradation of such compounds is challenging for microorganisms. googleapis.com However, research has shown that biodegradation is not impossible and often proceeds by first attacking less stable parts of the molecule, which can then activate the C-F bonds for cleavage. For example, studies on trifluoromethylphenols have shown that hydrolysis and defluorination can occur under certain aqueous conditions, and the rate is highly dependent on the substitution pattern of the aromatic ring. rsc.org
The presence of both chlorine and fluorine atoms in this compound adds complexity to its potential environmental fate. Microbial degradation of chlorinated aromatic compounds is well-documented, but the presence of multiple fluorine atoms and a trifluoromethyl group would likely inhibit these processes. mdpi.com Understanding the long-term environmental fate of this and related compounds is a critical area of research. It requires studying their potential for atmospheric transport, their partitioning in soil and water, their potential for bioaccumulation in food chains, and the identification of any biotic or abiotic degradation pathways. mdpi.comnih.gov This knowledge is essential for assessing the environmental risks associated with their production and use and for developing strategies to mitigate any potential harm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
